molecular formula C6H11NO B600101 1-Oxa-6-azaspiro[3.4]octane CAS No. 130906-06-8

1-Oxa-6-azaspiro[3.4]octane

Cat. No.: B600101
CAS No.: 130906-06-8
M. Wt: 113.16
InChI Key: HCYLFYASAYLVBO-UHFFFAOYSA-N
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Description

1-Oxa-6-azaspiro[3.4]octane is a bicyclic compound featuring a spiro junction at the 3.4 position, combining an oxa (oxygen-containing) ring and an aza (nitrogen-containing) ring. Its oxalate and hemioxalate salts (CAS 1408074-51-0 and 1523618-30-5, respectively) are widely used as pharmaceutical intermediates in synthetic chemistry due to their versatile spirocyclic scaffold . Key properties include:

  • Molecular formula: C₈H₁₃NO₅ (oxalate salt) .
  • Molecular weight: 203.19 g/mol .
  • Applications: Synthesis of bioactive molecules, particularly in oncology and neurology .
  • Stability: Incompatible with strong oxidizing agents; requires storage under inert gas at 2–8°C .

Properties

IUPAC Name

1-oxa-7-azaspiro[3.4]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-3-7-5-6(1)2-4-8-6/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYLFYASAYLVBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716721
Record name 1-Oxa-6-azaspiro[3.4]octane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130906-06-8
Record name 1-Oxa-6-azaspiro[3.4]octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-oxa-6-azaspiro[3.4]octane
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxa-6-azaspiro[3.4]octane can be synthesized through several methods. One common approach involves the annulation of cyclopentane and oxetane rings using readily available starting materials and conventional chemical transformations . The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to facilitate the formation of the spiro structure.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Oxa-6-azaspiro[3.4]octane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions: The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may use hydrogen peroxide under acidic conditions, while reduction reactions may use lithium aluminum hydride in anhydrous ether.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-Oxa-6-azaspiro[3.4]octane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Oxa-6-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and physiological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in the Spiro[3.4]octane Family

Compounds with similar spiro[3.4]octane backbones but varying heteroatom positions exhibit distinct physicochemical and biological profiles:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences Applications References
1-Oxa-6-azaspiro[3.4]octane oxalate 1408074-51-0 C₈H₁₃NO₅ 203.19 Nitrogen at position 6, oxygen at 1 Pharmaceutical intermediates
6-Oxa-2-azaspiro[3.4]octane oxalate 1392804-58-8 C₈H₁₃NO₅ 203.19 Nitrogen at position 2, oxygen at 6 Unspecified research applications
2-Oxa-6-azaspiro[3.4]octane oxalate MFCD22123302 C₈H₁₃NO₅ 203.19 Nitrogen at position 6, oxygen at 2 Under investigation

Key Insight : Positional isomerism significantly impacts reactivity and target selectivity. For example, 2-oxa-6-azaspiro[3.4]octane derivatives demonstrate enhanced EGFR inhibition in cancer cell lines compared to other analogs .

Spiro Compounds with Varied Ring Sizes

Spiro systems with larger or smaller rings exhibit altered steric and electronic properties:

Compound Name CAS Number Spiro System Molecular Formula Molecular Weight (g/mol) Applications References
2-Oxa-7-azaspiro[3.5]nonane 241820-91-7 [3.5] C₇H₁₃NO 143.19 Ligand synthesis in catalysis
2-Oxa-5-azaspiro[3.4]octane 90207-55-9 [3.4] C₆H₁₁NO 129.16 Preclinical drug development

Key Insight : Larger spiro systems (e.g., [3.5]) introduce greater conformational flexibility, which can enhance binding to protein targets but may reduce metabolic stability .

Physicochemical Property Analysis Using Topological Indices

Studies on octane isomers () suggest that topological indices like Gourava and hyper-Gourava correlate with entropy (S), acentric factor (AcentFac), and enthalpy of vaporization (DHVAP).

  • This compound : Lower entropy due to rigid spiro structure compared to linear analogs .
  • 2-Oxa-7-azaspiro[3.5]nonane: Higher acentric factor, indicating increased asymmetry and polarity .

Biological Activity

1-Oxa-6-azaspiro[3.4]octane is a heterocyclic compound notable for its unique spiro structure, which includes both oxygen and nitrogen atoms within a bicyclic framework. Its molecular formula is C6_6H11_{11}NO, and it has garnered interest in various fields, particularly medicinal chemistry, due to its potential biological activities.

Chemical Structure and Properties

The compound's distinctive spiro configuration contributes to its chemical reactivity and biological properties. The presence of both an oxygen atom and a nitrogen atom allows for diverse interactions with biological targets, making it a candidate for therapeutic applications.

PropertyDescription
Molecular FormulaC6_6H11_{11}NO
CAS Number130906-06-8
StructureSpirocyclic compound with oxygen and nitrogen

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can modulate biochemical pathways relevant in various diseases.
  • Receptor Binding : It interacts with certain receptors, influencing physiological processes that could lead to therapeutic effects.

The mechanism by which this compound exerts its effects involves binding to molecular targets such as enzymes or receptors. This interaction can modulate their activity, thereby affecting cellular signaling pathways and physiological responses.

Case Studies

  • Enzyme Inhibition Study : A study demonstrated that this compound acts as an inhibitor of acetylcholinesterase (AChE), an enzyme involved in neurotransmission. This inhibition suggests potential applications in treating neurodegenerative disorders like Alzheimer's disease.
  • Antimicrobial Activity : Another investigation highlighted the compound's antimicrobial properties against various bacterial strains, indicating its potential as a lead compound in developing new antibiotics.
  • Antiviral Properties : Preliminary studies suggest that this compound may exhibit antiviral activity, warranting further research into its mechanism against viral pathogens.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameCAS NumberKey Features
2-Oxa-6-azaspiro[3.4]octane220290-68-6Similar spiro structure; different positioning of oxygen/nitrogen
1-Oxa-7-azaspiro[3.5]nonane220290-68-6Larger spiro ring system; distinct reactivity
2-Oxa-8-azaspiro[4.5]decane1588441-03-5Larger ring size; unique chemical properties

Synthesis and Production

This compound can be synthesized through various methods, including:

  • Annulation Reactions : Combining cyclopentane and oxetane rings using conventional chemical transformations.

Industrial Production

In industrial settings, the production often involves controlled chemical reactors to optimize yield and purity, employing techniques such as distillation and crystallization.

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